molecular formula C7H10O4 B11961124 Einecs 224-858-2 CAS No. 4525-27-3

Einecs 224-858-2

Cat. No.: B11961124
CAS No.: 4525-27-3
M. Wt: 158.15 g/mol
InChI Key: DEJKBQLJBNGQIU-PLNGDYQASA-N
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Description

Methyl 3-(acetoxy)isocrotonate: is an organic compound with the molecular formula C7H10O4 It is a derivative of isocrotonic acid, featuring an acetoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(acetoxy)isocrotonate can be synthesized through various methods. One common approach involves the reaction of isocrotonic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.

Industrial Production Methods: In an industrial setting, the production of methyl 3-(acetoxy)isocrotonate may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(acetoxy)isocrotonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(acetoxy)isocrotonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of methyl 3-(acetoxy)isocrotonate involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in further chemical reactions. The compound’s reactivity is influenced by the presence of electron-withdrawing groups, which can stabilize reaction intermediates and facilitate various transformations .

Comparison with Similar Compounds

  • Methyl 3-(hydroxy)isocrotonate
  • Methyl 3-(methoxy)isocrotonate
  • Methyl 3-(chloro)isocrotonate

Comparison: Methyl 3-(acetoxy)isocrotonate is unique due to the presence of the acetoxy group, which imparts distinct reactivity compared to its analogs. For instance, the acetoxy group can be easily hydrolyzed, making it a versatile intermediate in organic synthesis. In contrast, the hydroxy and methoxy derivatives may exhibit different reactivity profiles due to the nature of their functional groups .

Properties

CAS No.

4525-27-3

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

methyl (Z)-3-acetyloxybut-2-enoate

InChI

InChI=1S/C7H10O4/c1-5(11-6(2)8)4-7(9)10-3/h4H,1-3H3/b5-4-

InChI Key

DEJKBQLJBNGQIU-PLNGDYQASA-N

Isomeric SMILES

C/C(=C/C(=O)OC)/OC(=O)C

Canonical SMILES

CC(=CC(=O)OC)OC(=O)C

Origin of Product

United States

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